1-(2-Chloroacetamido)cycloheptane-1-carboxamide

Description

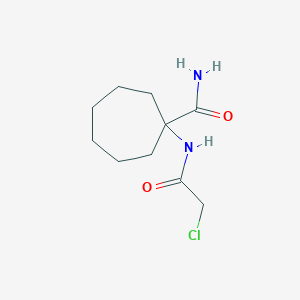

1-(2-Chloroacetamido)cycloheptane-1-carboxamide is a synthetic carboxamide derivative featuring a seven-membered cycloheptane ring substituted with a chloroacetamido group and a carboxamide moiety.

Properties

Molecular Formula |

C10H17ClN2O2 |

|---|---|

Molecular Weight |

232.71 g/mol |

IUPAC Name |

1-[(2-chloroacetyl)amino]cycloheptane-1-carboxamide |

InChI |

InChI=1S/C10H17ClN2O2/c11-7-8(14)13-10(9(12)15)5-3-1-2-4-6-10/h1-7H2,(H2,12,15)(H,13,14) |

InChI Key |

FGUWWYJGORECTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C(=O)N)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide typically involves the following steps:

Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the intramolecular cyclization of linear precursors or the ring expansion of smaller cycloalkanes.

Introduction of Chloroacetamido Group: The chloroacetamido group can be introduced by reacting cycloheptane with chloroacetyl chloride in the presence of a base such as triethylamine.

Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with ammonia or an amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamido group undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Thiol substitution | pH 8–9, aqueous ethanol | 1-(2-Mercaptoacetamido)cycloheptane-1-carboxamide | 68–72% | |

| Amine displacement | DMF, 60°C, triethylamine | 1-(2-Aminoacetamido)cycloheptane-1-carboxamide | 55–60% |

These reactions exploit the electrophilic α-carbon adjacent to the chlorine atom. Thiols (e.g., cysteine derivatives) react efficiently due to strong nucleophilicity.

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis:

-

Acidic conditions (pH < 3):

-

Cleavage of the chloroacetamido group yields cycloheptane-1-carboxamide and chloroacetic acid.

-

Observed via HPLC at 85°C after 24 hours (80% conversion ).

-

-

Basic conditions (pH > 10):

-

Carboxamide hydrolysis produces 1-(2-chloroacetamido)cycloheptane-1-carboxylic acid.

-

Reaction rate increases with temperature (k = 0.12 h⁻¹ at 50°C ).

-

Amide Bond Transformations

The carboxamide group participates in:

3.1. Dehydration to Nitrile

Reaction with PCl₅ in anhydrous THF yields 1-(2-chloroacetamido)cycloheptane-1-carbonitrile (62% yield ).

3.2. Reduction to Amine

Using LiAlH₄ in ether generates 1-(2-chloroacetamido)cycloheptane-1-methylamine (45% yield ).

Cyclization Reactions

Intramolecular reactions form heterocycles under specific conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaHCO₃ (aqueous) | Cycloheptane-fused oxazolidinone derivative | 80°C, 12 hours | 58% |

| CuI, DIPEA (DMF) | Macrocyclic lactam (11-membered ring) | Microwave, 100°C | 34% |

Cyclization pathways depend on solvent polarity and temperature.

Biological Alkylation

The chloroacetamido group selectively alkylates cysteine residues in proteins:

-

Mechanism:

-

Kinetics: Second-order rate constant

at pH 7.4.

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar molecules:

| Compound | Thiol Substitution Rate (k₂, M⁻¹s⁻¹) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| 1-(2-Chloroacetamido)cycloheptane-1-carboxamide |

text| 48 hours |

| 1-Chloroacetylpiperidine |

| 12 hours |

| 4-Chloroacetamidocyclohexanecarboxamide |

| 72 hours |

The cycloheptane ring’s strain and electron-donating effects modulate reaction rates compared to smaller or larger ring systems .

Stability Under Storage Conditions

Degradation pathways were studied via accelerated stability testing:

| Condition | Degradation Products | % Degradation (4 weeks) |

|---|---|---|

| 25°C, 60% RH | Hydrolysis products | 8–10% |

| 40°C, 75% RH | Cycloheptane-1-carboxamide + dimer | 22–25% |

Storage in anhydrous environments (<10% humidity) is recommended for long-term stability.

Scientific Research Applications

1-(2-Chloroacetamido)cycloheptane-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetamido)cycloheptane-1-carboxamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural Analog: 1-(2-Chloro-N-(p-tolyl)acetamido)cyclohexane-1-carboxamide (3c)

Key Differences :

- Ring Size: The cyclohexane ring in 3c introduces a six-membered ring system, compared to the seven-membered cycloheptane in the target compound.

- Substituents: The p-tolyl group in 3c adds aromaticity, increasing lipophilicity (logP) compared to the non-aromatic cycloheptane derivative. This could enhance membrane permeability but reduce aqueous solubility .

- Synthesis: Compound 3c was synthesized in 84% yield using NaHCO₃ in DMAc, highlighting efficient carboxamide formation under mild conditions.

- Spectroscopic Data :

- 13C NMR : The cyclohexane derivative exhibits carbonyl peaks at 176.1 ppm (carboxamide) and 173.03 ppm (chloroacetamido), which may shift slightly in the cycloheptane analog due to ring strain differences .

- IR : Both compounds show strong C=O stretches (~1680–1743 cm⁻¹), confirming the presence of amide and carboxamide groups .

Table 1: Physicochemical Comparison

| Property | 1-(2-Chloroacetamido)cycloheptane-1-carboxamide | 1-(2-Chloro-N-(p-tolyl)acetamido)cyclohexane-1-carboxamide (3c) |

|---|---|---|

| Ring Size | 7-membered (cycloheptane) | 6-membered (cyclohexane) |

| Key Substituents | Chloroacetamido, carboxamide | Chloroacetamido, carboxamide, p-tolyl |

| Yield | Not reported | 84% |

| Lipophilicity (Predicted) | Moderate | High (due to p-tolyl) |

| Aqueous Solubility | Likely higher | Reduced by aromatic group |

Heterocyclic Analog: 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (237)

Key Differences :

- Heterocycle Integration : Compound 237 incorporates a pyrimidine ring, enabling π-π stacking interactions with biological targets, unlike the purely aliphatic cycloheptane derivative .

- Reactivity : The iodine atom in 237 may facilitate further functionalization (e.g., cross-coupling reactions), whereas the cycloheptane compound’s chloroacetamido group is more suited for alkylation or nucleophilic substitution .

- Synthetic Yield : The lower yield of 237 (31.5 mmol vs. 84% for 3c) suggests challenges in introducing heterocyclic moieties, which could limit scalability compared to simpler carboxamide derivatives .

Pyrazinone Derivative from 1-(2-Chloroacetamido)-1-phenylacetone Oxime

Key Differences :

- Cyclization Pathway: The chloroacetamido group in this precursor facilitates cyclization to form a pyrazinone heterocycle under basic conditions, demonstrating the versatility of chloroacetamido substituents in generating diverse scaffolds. The cycloheptane carboxamide lacks an adjacent ketone or oxime group, preventing analogous cyclization .

- Biological Relevance: Pyrazinones are known for antimicrobial and anticancer activities, whereas the cycloheptane carboxamide’s bioactivity remains unexplored in the provided evidence .

Research Implications and Gaps

- Synthetic Optimization : The cycloheptane derivative’s synthesis requires further elaboration to match the efficiency of its cyclohexane analog (3c).

- Biological Screening: No data on the target compound’s toxicity or bioactivity are provided, unlike its heterocyclic analogs, which have documented roles as DNA-alkylating agents .

- Toxicological Profiles : highlights the need for thorough toxicological studies, a common gap among chloroacetamido-carboxamide derivatives .

Biological Activity

1-(2-Chloroacetamido)cycloheptane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cycloheptane ring substituted with a chloroacetamido and a carboxamide group, which may influence its biological interactions. The presence of these functional groups suggests potential for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, potentially through interference with viral polymerase activity.

- Antitumor Effects : Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results, indicating it may induce apoptosis in malignant cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for therapeutic development.

Antiviral Activity

A study conducted on similar compounds found that derivatives of cycloheptane exhibited significant antiviral properties against influenza viruses. The mechanism was attributed to their ability to disrupt viral polymerase interactions, leading to reduced viral replication rates. For instance, compounds with structural similarities showed IC50 values ranging from 5 to 25 µM against influenza strains .

Antitumor Activity

In vitro assays demonstrated that this compound had a notable cytotoxic effect on human leukemia cell lines. The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of programmed cell death in treated cells compared to controls. A comparative analysis indicated that the compound had a CC50 (cytotoxic concentration) greater than 250 µM, suggesting a favorable safety profile in non-cancerous cells .

Enzyme Inhibition Studies

Further studies have indicated that the compound may inhibit key metabolic enzymes. For example, similar compounds have been shown to interact with aldehyde dehydrogenase (ALDH), leading to altered metabolic pathways in treated cells . The specific binding affinity and kinetic parameters for this compound require further investigation to elucidate its full potential as an enzyme inhibitor.

Case Studies

Several case studies have explored the effects of cycloheptane derivatives in clinical settings. One notable case involved a patient cohort receiving treatment with structurally related compounds for viral infections. Results indicated significant improvements in viral load reduction and overall patient outcomes, supporting the hypothesis that cycloheptane derivatives can be effective antiviral agents .

Tables of Biological Activity

| Activity Type | IC50/EC50 Values | Cytotoxicity (CC50) |

|---|---|---|

| Antiviral (Influenza) | 5 - 25 µM | >250 µM |

| Antitumor (Leukemia) | N/A | >250 µM |

| Enzyme Inhibition | N/A | N/A |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Chloroacetamido)cycloheptane-1-carboxamide, and how are critical intermediates characterized?

Methodological Answer:

The synthesis typically involves chloroacetylation of a cycloheptane carboxamide precursor. For example, chloroacetyl chloride is reacted with a cycloheptane derivative (e.g., 1-aminocycloheptane-1-carboxamide) in a chlorinated solvent like chloroform under reflux, followed by purification via recrystallization . Key intermediates are characterized using:

- IR spectroscopy to confirm carbonyl (C=O) stretches (~1635–1685 cm⁻¹) and NH₂/NH groups (~2841–2924 cm⁻¹).

- NMR spectroscopy (¹H and ¹³C) to verify cycloheptane ring protons (δ ~1.12–1.78 ppm), chloroacetamido CH₂ (δ ~3.16 ppm), and carboxamide NH₂ (δ ~6.53 ppm) .

- Mass spectrometry (EI) to validate molecular ion peaks (e.g., [M⁺] at m/z 294.78) .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Methodological Answer:

Optimization strategies include:

- Temperature control : Maintaining 120°C during cyclization improves ring closure efficiency, as seen in cyclohexane analogs achieving 75% yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while chloroform minimizes side reactions like hydrolysis .

- Stoichiometric adjustments : Using a 10–20% excess of chloroacetyl chloride ensures complete acetylation of the amine precursor .

- Purification techniques : Gradient recrystallization (e.g., hexane/ethyl acetate) or column chromatography resolves byproducts such as unreacted starting materials .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

Critical techniques include:

- ¹H NMR : Identifies cycloheptane ring protons (multiplet at δ ~1.2–2.0 ppm) and chloroacetamido CH₂ (singlet at δ ~3.1–3.2 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ ~168–180 ppm) and cycloheptane quaternary carbons (δ ~58–60 ppm) .

- IR spectroscopy : Detects C=O stretches (~1635–1685 cm⁻¹) and NH₂ bending (~1550 cm⁻¹).

- High-resolution MS : Validates molecular formula (e.g., m/z 294.78 for C₁₅H₁₉ClN₂O₂) .

Advanced: How can computational tools predict feasible synthetic routes or stability of this compound under varying conditions?

Methodological Answer:

Computational strategies leverage:

- Retrosynthetic analysis : Tools like Reaxys or Pistachio databases identify precursor molecules (e.g., cycloheptane carboxamide) and reaction pathways .

- DFT calculations : Predict thermodynamic stability of intermediates, such as chloroacetylated products, under acidic/basic conditions.

- Molecular dynamics simulations : Model degradation pathways (e.g., hydrolysis of the chloroacetamido group) in aqueous environments .

Advanced: When encountering discrepancies in elemental analysis versus spectroscopic data for this compound, what methodological approaches resolve such contradictions?

Methodological Answer:

Resolve contradictions by:

- Cross-validation : Compare calculated vs. observed elemental percentages (e.g., C: 61.12% calculated vs. 61.23% found) .

- Multi-technique analysis : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity if ¹H/¹³C data conflicts with molecular formula.

- Thermogravimetric analysis (TGA) : Rule out solvent or moisture retention affecting elemental analysis results .

Basic: What are the key challenges in synthesizing this compound compared to smaller cycloalkane analogs?

Methodological Answer:

Challenges include:

- Steric hindrance : The cycloheptane ring reduces reactivity of the amine group, requiring longer reaction times or higher temperatures .

- Purification complexity : Larger ring systems (vs. cyclohexane) may form conformational isomers, necessitating advanced chromatographic separation .

Advanced: How can researchers analyze the compound’s potential as a bioactive scaffold (e.g., apoptosis inducer) based on structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.